Cas no 1018053-16-1 (methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate)
methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- AKOS005168053
- CHEMBL3445241
- STK351975
- 1018053-16-1
- methyl3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate
-
- Inchi: 1S/C11H10ClN3O2/c1-17-11(16)9-4-8(6-2-3-6)14-10-7(12)5-13-15(9)10/h4-6H,2-3H2,1H3
- InChI Key: XXCOLHSOASQBDR-UHFFFAOYSA-N
- SMILES: ClC1C=NN2C=1N=C(C=C2C(=O)OC)C1CC1
Computed Properties
- Exact Mass: 251.046154g/mol
- Monoisotopic Mass: 251.046154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 251.67g/mol
- XLogP3: 1.7
- Topological Polar Surface Area: 56.5Ų
methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM287237-5g |
Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018053-16-1 | 95+% | 5g |
$664 | 2021-08-18 | |
| Chemenu | CM287237-10g |
Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018053-16-1 | 95+% | 10g |
$1117 | 2021-08-18 | |
| Chemenu | CM287237-1g |
Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018053-16-1 | 95%+ | 1g |
$263 | 2023-02-19 | |
| Chemenu | CM287237-5g |
Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018053-16-1 | 95%+ | 5g |
$703 | 2023-02-19 | |
| Ambeed | A494058-1g |
Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018053-16-1 | 97% | 1g |
$237.0 | 2024-04-26 | |
| Ambeed | A494058-5g |
Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018053-16-1 | 97% | 5g |
$710.0 | 2024-04-26 |
methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate Suppliers
methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Comprehensive Overview of Methyl 3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1018053-16-1)
The compound methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1018053-16-1) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the pyrazolo[1,5-a]pyrimidine core and cyclopropyl substituent, make it a valuable intermediate for the synthesis of bioactive compounds. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and crop protection.
One of the key reasons for the growing interest in methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate is its role in the development of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the pyrazolo[1,5-a]pyrimidine scaffold is known to exhibit strong binding affinity to these enzymes. The presence of the chloro and cyclopropyl groups further enhances the molecule's reactivity, enabling precise modifications for optimized pharmacokinetic properties.
In addition to its pharmaceutical potential, this compound is also explored in agrochemical applications. The pyrazolo[1,5-a]pyrimidine derivatives have shown promising herbicidal and fungicidal activities, aligning with the increasing demand for sustainable crop protection solutions. Farmers and agrochemical companies are actively seeking innovative compounds like methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate to address resistance issues in pests and weeds.
The synthesis of methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves multi-step organic reactions, often starting from readily available precursors. Chemists frequently inquire about the optimal reaction conditions, yield improvements, and scalable production methods for this compound. Recent advancements in catalytic processes and green chemistry have further streamlined its synthesis, reducing environmental impact and costs.
Another trending topic related to this compound is its use in fragment-based drug design (FBDD). The pyrazolo[1,5-a]pyrimidine core serves as a versatile fragment that can be elaborated into larger, more complex molecules with enhanced biological activity. This approach is particularly valuable in early-stage drug discovery, where efficiency and speed are paramount.
From a regulatory perspective, methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate is not classified as a hazardous material, making it easier to handle and transport for research purposes. However, proper laboratory safety protocols should always be followed to ensure safe usage. Researchers often search for Material Safety Data Sheets (MSDS) and handling guidelines to maintain compliance with workplace safety standards.
The compound's stability under various conditions is another area of interest. Studies have shown that methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate remains stable at room temperature when stored in a dry, cool environment. This property is crucial for long-term storage and transportation, especially for international suppliers and research collaborators.
In the context of intellectual property, several patents have been filed covering the synthesis and applications of pyrazolo[1,5-a]pyrimidine derivatives, including methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate. Companies and academic institutions are actively investigating novel derivatives to expand their patent portfolios and secure competitive advantages in the market.
Looking ahead, the demand for methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate is expected to rise, driven by its versatility and the ongoing need for innovative therapeutic and agrochemical solutions. Researchers are encouraged to explore its full potential through collaborative studies and interdisciplinary approaches.
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